molecular formula C11H10BrNO B3261097 2-Bromo-4-ethoxyquinoline CAS No. 339014-60-7

2-Bromo-4-ethoxyquinoline

Cat. No.: B3261097
CAS No.: 339014-60-7
M. Wt: 252.11 g/mol
InChI Key: WSKHKGPJYFSDIE-UHFFFAOYSA-N
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Description

2-Bromo-4-ethoxyquinoline is a heterocyclic aromatic compound with the molecular formula C₁₁H₁₀BrNO It is a derivative of quinoline, where the quinoline ring is substituted with a bromine atom at the second position and an ethoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-ethoxyquinoline can be achieved through several methods. One common approach involves the bromination of 4-ethoxyquinoline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the second position of the quinoline ring.

Another method involves the Suzuki-Miyaura cross-coupling reaction. This method uses a palladium catalyst to couple 4-ethoxyquinoline with a suitable bromine-containing reagent. The reaction conditions include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, resulting in efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-ethoxyquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding quinoline derivatives.

    Reduction Reactions: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄) in solvents like tetrahydrofuran (THF) are used.

Major Products

    Substitution: Products include various substituted quinolines depending on the nucleophile used.

    Oxidation: Products include quinoline-4-carboxylic acid derivatives.

    Reduction: Products include dihydroquinoline derivatives.

Scientific Research Applications

2-Bromo-4-ethoxyquinoline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-cancer and anti-microbial compounds.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Chemistry: It is used in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-ethoxyquinoline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The bromine atom and ethoxy group can influence the compound’s binding affinity and selectivity towards these targets. The quinoline ring can intercalate with DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoquinoline: Lacks the ethoxy group, making it less versatile in certain applications.

    4-Ethoxyquinoline: Lacks the bromine atom, affecting its reactivity in substitution reactions.

    2-Chloro-4-ethoxyquinoline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

Uniqueness

2-Bromo-4-ethoxyquinoline is unique due to the presence of both bromine and ethoxy substituents, which confer distinct chemical properties and reactivity. This combination allows for selective functionalization and diverse applications in various fields.

Properties

IUPAC Name

2-bromo-4-ethoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-2-14-10-7-11(12)13-9-6-4-3-5-8(9)10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKHKGPJYFSDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=CC=CC=C21)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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